molecular formula C15H17NO4S B239376 N-benzyl-2,4-dimethoxybenzenesulfonamide

N-benzyl-2,4-dimethoxybenzenesulfonamide

Cat. No.: B239376
M. Wt: 307.4 g/mol
InChI Key: DJINJDNGAIBRCS-UHFFFAOYSA-N
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Description

N-Benzyl-2,4-dimethoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzyl group attached to the sulfonamide nitrogen and methoxy substituents at the 2- and 4-positions of the benzene ring. Sulfonamides are known for their diverse pharmacological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties, which are influenced by substituent patterns and electronic effects .

Properties

Molecular Formula

C15H17NO4S

Molecular Weight

307.4 g/mol

IUPAC Name

N-benzyl-2,4-dimethoxybenzenesulfonamide

InChI

InChI=1S/C15H17NO4S/c1-19-13-8-9-15(14(10-13)20-2)21(17,18)16-11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3

InChI Key

DJINJDNGAIBRCS-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)OC

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Antioxidant Activity
  • N-Benzyl-2,2,2-trifluoroacetamide : Exhibited 78.97% antioxidant activity at 1,000 µg/mL in DPPH assays and demonstrated concentration-dependent cupric ion reducing capacity (1.352 mM Fe(II)/g) . The trifluoroacetyl group likely enhances electron-withdrawing effects, stabilizing radical intermediates.
  • Nitrones (e.g., 10a–d): Fluorinated aryl groups (e.g., 2,4-difluorophenyl in 10c) improved DPPH scavenging (64.5–96%) and LOX inhibition (IC₅₀ = 10 µM) compared to non-fluorinated analogs .
  • N-(2,4-Dimethoxyphenyl)benzenesulfonamide : Methoxy groups at 2- and 4-positions may enhance solubility and radical scavenging via electron-donating effects, though direct antioxidant data are unavailable .

Table 1: Antioxidant Activity Comparison

Compound DPPH Scavenging (%) LOX Inhibition (IC₅₀) Key Substituents Reference
N-Benzyl-2,2,2-trifluoroacetamide 78.97 ± 2.24 N/A Trifluoroacetyl
Nitrone 10c 81% (20 min) 10 µM 2,4-Difluorophenyl
N-Benzyl-2,4-dimethoxybenzenesulfonamide* 2,4-Dimethoxy, benzyl

*Predicted activity based on methoxy groups’ electron-donating properties.

Antimicrobial and Antifungal Activity
  • N-Benzyl-2,2,2-trifluoroacetamide : Showed broad antifungal activity (MIC = 15.62–62.5 µg/mL against Aspergillus flavus and Candida albicans) and moderate antibacterial effects .
  • N-Benzyl-2,4-dichloro-N-(pyridin-2-yl)benzamide : A structurally distinct benzamide derivative with a pyridinyl group demonstrated high logP (5.27), indicating lipophilicity conducive to membrane penetration .

Table 2: Antimicrobial Activity Comparison

Compound Antifungal MIC (µg/mL) Antibacterial Activity Key Features Reference
N-Benzyl-2,2,2-trifluoroacetamide 15.62–62.5 Moderate Trifluoroacetyl, benzyl
This compound* Methoxy, sulfonamide
Enzyme Inhibition and Molecular Docking
  • Nitrones : Demonstrated LOX inhibition (IC₅₀ = 10 µM for 10c), linked to anti-inflammatory activity .
  • This compound : The sulfonamide group may facilitate hydrogen bonding with enzyme active sites (e.g., CYP51), similar to fluconazole derivatives .

Table 3: Docking Energy Comparison

Compound AmpC β-Lactamase (kcal/mol) CYP51 (kcal/mol) Reference
N-Benzyl-2,2,2-trifluoroacetamide -5.53 -5.95
Fluconazole (Control) -8.2*

*Data from Tripathi et al. (2009) on CYP51 inhibition .

Key Research Findings and Implications

Substituent-Driven Bioactivity : Fluorinated and methoxy substituents enhance antioxidant and antimicrobial activities by modulating electronic properties and solubility .

Enzyme Inhibition Potential: The sulfonamide moiety in this compound may target enzymes like CYP51, similar to clinically used antifungals .

Contradictions in Assay Results : ABTS•+ scavenging was negligible in nitrones (<46%) but significant in N-benzyl-2,2,2-trifluoroacetamide, highlighting assay-dependent variability .

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